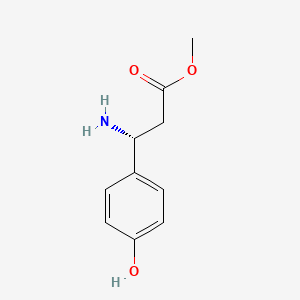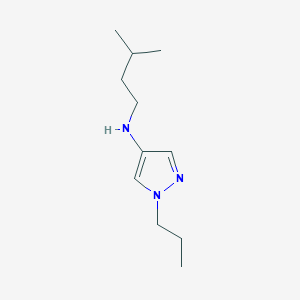![molecular formula C14H27N3 B11729598 heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856086-10-6](/img/structure/B11729598.png)
heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a heptyl group attached to a pyrazole ring, which is further substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of heptylamine with a pyrazole derivative. One common method is the alkylation of heptylamine with a pyrazole compound that has a suitable leaving group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives with different degrees of hydrogenation.
Applications De Recherche Scientifique
Heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptylamine: A simpler amine with a heptyl group, used as a building block in organic synthesis.
Pyrazole Derivatives: Compounds with a pyrazole ring, known for their diverse biological activities.
Propan-2-yl Substituted Amines: Amines with a propan-2-yl group, used in various chemical and pharmaceutical applications.
Uniqueness
Heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over simpler or less functionalized analogs.
Propriétés
Numéro CAS |
1856086-10-6 |
|---|---|
Formule moléculaire |
C14H27N3 |
Poids moléculaire |
237.38 g/mol |
Nom IUPAC |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-4-5-6-7-8-9-15-10-14-11-16-17(12-14)13(2)3/h11-13,15H,4-10H2,1-3H3 |
Clé InChI |
TWMBEATXYFEHGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC1=CN(N=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(cyclopropylmethyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729515.png)
![3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11729520.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729524.png)
![1,4-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729525.png)
![1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729527.png)

![heptyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729532.png)
![1-cyclopentyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729539.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729554.png)


![1-(butan-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729579.png)

